molecular formula C44H76O3 B12771732 Faradiol-3-O-myristate CAS No. 193690-82-3

Faradiol-3-O-myristate

Cat. No.: B12771732
CAS No.: 193690-82-3
M. Wt: 653.1 g/mol
InChI Key: NBOLCRCNSYVBMT-JVFFPKSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Faradiol-3-O-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound involves the extraction of faradiol from the flower heads of Calendula officinalis followed by esterification with myristic acid . Supercritical fluid extraction (SFE) is a common method used for the efficient extraction of faradiol esters, including this compound . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Faradiol-3-O-myristate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters .

Properties

CAS No.

193690-82-3

Molecular Formula

C44H76O3

Molecular Weight

653.1 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate

InChI

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1

InChI Key

NBOLCRCNSYVBMT-JVFFPKSBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C

Origin of Product

United States

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